3,3'-(1H-indol-3-ylmethanediyl)bis(2-methyl-1H-indole)
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Overview
Description
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its three indole moieties, is of particular interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole typically involves the alkylation of indoles. One common method is the lithium tert-butoxide-promoted synthesis, where indoles react with alcohols under air . This method is advantageous due to its metal catalyst-free nature and high yields. The reaction conditions often involve the use of lithium tert-butoxide as a base and oxygen in the air as an oxidant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the lithium tert-butoxide-promoted synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Scientific Research Applications
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced organic materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moieties can interact with cellular receptors and enzymes, influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Exhibits anti-inflammatory and anticancer activities.
Bis(3-indolyl)methane: Similar structure with significant bioactivities.
Uniqueness
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is unique due to its three indole moieties, which may enhance its biological activities compared to compounds with fewer indole units. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
15097-60-6 |
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Molecular Formula |
C27H23N3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H23N3/c1-16-25(19-10-4-7-13-23(19)29-16)27(21-15-28-22-12-6-3-9-18(21)22)26-17(2)30-24-14-8-5-11-20(24)26/h3-15,27-30H,1-2H3 |
InChI Key |
IACQBBKPAOEELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CNC4=CC=CC=C43)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
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